Rhododendrol

Catalog No.
S541369
CAS No.
501-96-2
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhododendrol

CAS Number

501-96-2

Product Name

Rhododendrol

IUPAC Name

4-[(3R)-3-Hydroxybutyl]phenol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1

InChI Key

SFUCGABQOMYVJW-MRVPVSSYSA-N

SMILES

OC1=CC=C(CC[C@H](O)C)C=C1

Solubility

Soluble in DMSO

Synonyms

Rhododendrol; Betuligenol, Frambinol;

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)O

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)O

Description

The exact mass of the compound Rhododendrol is 166.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rhododendrol is a naturally occurring phenolic compound found in various Rhododendron species, particularly Rhododendron dauricum and Rhododendron mucronulatum []. Scientific research on Rhododendrol has primarily focused on its potential effects on skin pigmentation.

Inhibition of Tyrosinase Activity

One of the main areas of research has been Rhododendrol's ability to inhibit tyrosinase, a key enzyme involved in melanin production. Melanin is the pigment responsible for skin and hair color. By inhibiting tyrosinase activity, Rhododendrol may have lightening or brightening effects on the skin []. This property has led to its exploration as a potential ingredient in skin care products.

Rhododendrol, chemically known as 1,3,4-trihydroxy-2-methylbenzene, is a phenolic compound primarily derived from the leaves of certain Rhododendron species. It has gained attention for its depigmentation properties, making it a subject of interest in cosmetic formulations aimed at skin lightening. Its mechanism of action involves inhibition of melanin synthesis through interaction with the enzyme tyrosinase, which is critical in the melanin biosynthesis pathway. The compound is noted for inducing leukoderma, a skin condition characterized by loss of pigmentation, particularly when used repeatedly in cosmetics .

  • Rhododendrol acts as a competitive inhibitor of tyrosinase, potentially reducing melanin formation [].
  • However, further research is needed to fully understand its mechanism in biological systems [].
  • Studies have shown rhododendrol can induce leukoderma, a skin condition characterized by pigment loss [].
  • Due to this safety concern, its use in cosmetics has been discontinued [].

Rhododendrol undergoes oxidation reactions catalyzed by tyrosinase, leading to the formation of several metabolites, including rhododendrol-quinone and catechols. The initial oxidation yields rhododendrol-quinone, which can further convert into cyclic quinones and hydroxy-p-quinones under acidic conditions . These reactions are significant as they contribute to both its biological activity and potential cytotoxic effects on melanocytes.

Rhododendrol exhibits notable cytotoxicity towards melanocytes, particularly at high concentrations. This toxicity is primarily mediated through a tyrosinase-dependent mechanism that leads to the accumulation of reactive oxygen species (ROS) and subsequent cellular stress responses. Studies have shown that exposure to rhododendrol can activate apoptotic pathways in melanocytes, leading to cell death and contributing to its depigmenting effects . The compound's ability to induce oxidative stress is also linked to its potential therapeutic applications in treating hyperpigmentation disorders.

Rhododendrol can be synthesized through various methods:

  • Natural Extraction: Isolated from Rhododendron species.
  • Chemical Synthesis: Synthetic routes involve phenolic compounds undergoing hydroxylation or other modifications. For example, engineered cytochrome P450 enzymes have been utilized to achieve regioselective hydroxylation of rhododendrol .
  • Biotransformation: Utilizing microbial systems or plant cell cultures for the conversion of simpler phenolic compounds into rhododendrol.

These methods offer varying yields and purity levels, with natural extraction often being less efficient compared to synthetic approaches.

Rhododendrol is primarily used in:

  • Cosmetics: As an active ingredient in skin lightening products due to its ability to inhibit melanin production.
  • Pharmaceuticals: Investigated for potential therapeutic uses in conditions like vitiligo and other pigmentation disorders.
  • Research: Studied for its biochemical interactions and effects on cellular mechanisms related to pigmentation and oxidative stress.

Research indicates that rhododendrol interacts significantly with biological systems:

  • Tyrosinase Inhibition: It competes with substrates for binding at the active site of tyrosinase, leading to reduced melanin synthesis .
  • Reactive Oxygen Species Generation: At higher concentrations, rhododendrol can lead to the production of hydroxyl radicals, contributing to cellular damage in melanocytes .
  • Cellular Stress Responses: Induces endoplasmic reticulum stress and activates apoptotic pathways through mechanisms involving caspase-3 activation .

These interactions highlight both the therapeutic potential and risks associated with rhododendrol use.

Rhododendrol shares structural similarities with several other phenolic compounds that also exhibit biological activities related to pigmentation:

CompoundStructure TypeBiological ActivityUnique Features
HydroquinonePhenolicSkin lightening agentKnown for strong depigmenting effects; regulatory concerns due to toxicity.
ArbutinGlycosylated phenolSkin lightening agentLess cytotoxic than rhododendrol; safer profile for cosmetic use.
Kojic AcidAromatic acidTyrosinase inhibitorCommonly used in cosmetics; less potent than rhododendrol but safer.
4-tert-ButylphenolPhenolicAntioxidant propertiesUsed as an industrial chemical; different applications than rhododendrol.

Rhododendrol's unique combination of high cytotoxicity and effective tyrosinase inhibition differentiates it from these similar compounds, making it particularly potent yet also riskier for cosmetic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

166.0994

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97PTR2F3Z8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

501-96-2

Wikipedia

(-)-rhododendrol

Dates

Modify: 2023-08-15
1: Goto N, Tsujimoto M, Nagai H, Masaki T, Ito S, Wakamatsu K, Nishigori C. 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress. Exp Dermatol. 2018 Apr 6. doi: 10.1111/exd.13555. [Epub ahead of print] PubMed PMID: 29630780.
2: Ito S, Agata M, Okochi K, Wakamatsu K. The potent pro-oxidant activity of rhododendrol-eumelanin is enhanced by ultraviolet A radiation. Pigment Cell Melanoma Res. 2018 Feb 23. doi: 10.1111/pcmr.12696. [Epub ahead of print] PubMed PMID: 29474003.
3: Ito S, Wakamatsu K. Biochemical Mechanism of Rhododendrol-Induced Leukoderma. Int J Mol Sci. 2018 Feb 12;19(2). pii: E552. doi: 10.3390/ijms19020552. Review. PubMed PMID: 29439519; PubMed Central PMCID: PMC5855774.
4: Watabe A, Yamasaki K, Asano M, Kanbayashi Y, Nasu-Tamabuchi M, Terui H, Furudate S, Kakizaki A, Tsuchiyama K, Kimura Y, Ito Y, Kikuchi K, Aiba S. Efficacy of oral cholecalciferol on rhododendrol-induced vitiligo: A blinded randomized clinical trial. J Dermatol. 2018 Feb 5. doi: 10.1111/1346-8138.14244. [Epub ahead of print] PubMed PMID: 29399865.
5: Hayashi M, Okamura K, Araki Y, Suzuki M, Tanaka T, Abe Y, Nakano S, Yoshizawa J, Hozumi Y, Inoie M, Suzuki T. Spectrophotometer is useful for assessing vitiligo and chemical leukoderma severity by quantifying color difference with surrounding normally pigmented skin. Skin Res Technol. 2017 Oct 22. doi: 10.1111/srt.12410. [Epub ahead of print] PubMed PMID: 29057565.
6: Miyaji A, Gabe Y, Kohno M, Baba T. Generation of hydroxyl radicals and singlet oxygen during oxidation of rhododendrol and rhododendrol-catechol. J Clin Biochem Nutr. 2017 Mar;60(2):86-92. doi: 10.3164/jcbn.16-38. Epub 2016 Oct 5. PubMed PMID: 28366986; PubMed Central PMCID: PMC5370526.
7: Harris JE. Chemical-Induced Vitiligo. Dermatol Clin. 2017 Apr;35(2):151-161. doi: 10.1016/j.det.2016.11.006. Review. PubMed PMID: 28317525; PubMed Central PMCID: PMC5362111.
8: Ito S, Hinoshita M, Suzuki E, Ojika M, Wakamatsu K. Tyrosinase-Catalyzed Oxidation of the Leukoderma-Inducing Agent Raspberry Ketone Produces (E)-4-(3-Oxo-1-butenyl)-1,2-benzoquinone: Implications for Melanocyte Toxicity. Chem Res Toxicol. 2017 Mar 20;30(3):859-868. doi: 10.1021/acs.chemrestox.7b00006. Epub 2017 Mar 6. PubMed PMID: 28219012.
9: Ito S, Okura M, Wakamatsu K, Yamashita T. The potent pro-oxidant activity of rhododendrol-eumelanin induces cysteine depletion in B16 melanoma cells. Pigment Cell Melanoma Res. 2017 Jan;30(1):63-67. doi: 10.1111/pcmr.12556. PubMed PMID: 28132436.
10: Yoshikawa M, Sumikawa Y, Hida T, Kamiya T, Kase K, Ishii-Osai Y, Kato J, Kan Y, Kamiya S, Sato Y, Yamashita T. Clinical and epidemiological analysis in 149 cases of rhododendrol-induced leukoderma. J Dermatol. 2017 May;44(5):582-587. doi: 10.1111/1346-8138.13694. Epub 2016 Nov 24. PubMed PMID: 27882588.
11: Hayashi M, Okamura K, Araki Y, Suzuki M, Tanaka T, Abe Y, Nakano S, Yoshizawa J, Hozumi Y, Inoie M, Suzuki T. A novel three dimensional imaging method for the measurement of area in vitiligo and chemical leukoderma. J Dermatol Sci. 2016 Nov;84(2):219-221. doi: 10.1016/j.jdermsci.2016.08.532. Epub 2016 Aug 24. PubMed PMID: 27576766.
12: Kondo M, Kawabata K, Sato K, Yamaguchi S, Hachiya A, Takahashi Y, Inoue S. Glutathione maintenance is crucial for survival of melanocytes after exposure to rhododendrol. Pigment Cell Melanoma Res. 2016 Sep;29(5):541-9. doi: 10.1111/pcmr.12494. Epub 2016 Jul 1. PubMed PMID: 27223685.
13: Arase N, Yang L, Tanemura A, Yang F, Suenaga T, Arase H, Katayama I. The effect of rhododendrol inhibition of NF-κB on melanocytes in the presence of tyrosinase. J Dermatol Sci. 2016 Aug;83(2):157-9. doi: 10.1016/j.jdermsci.2016.05.002. Epub 2016 May 3. PubMed PMID: 27174091.
14: Inoue M, Kikuchi K, Watabe A, Yamasaki K, Aiba S. The spectrophotometrical analysis of rhododendrol-induced leucoderma using a novel multispectral camera. Br J Dermatol. 2016 Aug;175(2):334-9. doi: 10.1111/bjd.14548. Epub 2016 Jul 10. PubMed PMID: 26991967.
15: Hagiwara K, Okura M, Sumikawa Y, Hida T, Kuno A, Horio Y, Yamashita T. Biochemical effects of the flavanol-rich lychee fruit extract on the melanin biosynthesis and reactive oxygen species. J Dermatol. 2016 Oct;43(10):1174-1183. doi: 10.1111/1346-8138.13326. PubMed PMID: 26970333.
16: Kim M, Baek HS, Lee M, Park H, Shin SS, Choi DW, Lim KM. Rhododenol and raspberry ketone impair the normal proliferation of melanocytes through reactive oxygen species-dependent activation of GADD45. Toxicol In Vitro. 2016 Apr;32:339-46. doi: 10.1016/j.tiv.2016.02.003. Epub 2016 Feb 8. PubMed PMID: 26867644.
17: Okubo A, Yasuhira S, Shibazaki M, Takahashi K, Akasaka T, Masuda T, Maesawa C. NAD(P)H dehydrogenase, quinone 1 (NQO1), protects melanin-producing cells from cytotoxicity of rhododendrol. Pigment Cell Melanoma Res. 2016 May;29(3):309-16. doi: 10.1111/pcmr.12461. Epub 2016 Mar 4. PubMed PMID: 26847926.
18: Nishimaki-Mogami T. [Leukoderma caused by chemicals: mechanisms underlying 4-alkyl/aryl-substituted phenols- and rhododendrol-induced melanocyte loss]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 2015;(133):13-20. Review. Japanese. PubMed PMID: 26821466.
19: Takagi R, Kawano M, Nakamura K, Tsuchida T, Matsushita S. T-Cell Responses to Tyrosinase-Derived Self-Peptides in Patients with Leukoderma Induced by Rhododendrol: Implications for Immunotherapy Targeting Melanoma. Dermatology. 2016;232(1):44-9. doi: 10.1159/000441217. Epub 2015 Nov 28. PubMed PMID: 26613259.
20: Abe Y, Okamura K, Kawaguchi M, Hozumi Y, Aoki H, Kunisada T, Ito S, Wakamatsu K, Matsunaga K, Suzuki T. Rhododenol-induced leukoderma in a mouse model mimicking Japanese skin. J Dermatol Sci. 2016 Jan;81(1):35-43. doi: 10.1016/j.jdermsci.2015.10.011. Epub 2015 Oct 27. PubMed PMID: 26547111.

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